

# Chemical structure of Prinomastat hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Prinomastat hydrochloride |           |
| Cat. No.:            | B1248558                  | Get Quote |

An In-depth Technical Guide to Prinomastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Prinomastat hydrochloride** (AG-3340), a potent matrix metalloproteinase (MMP) inhibitor. It covers the core chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental protocols to support research and development activities.

# **Chemical Structure and Properties**

Prinomastat is a synthetic hydroxamic acid derivative designed as a selective inhibitor of specific matrix metalloproteinases.[1][2] The hydrochloride salt enhances its solubility for experimental and clinical use. The core structure consists of a thiomorpholine ring, a sulfonamide linker, a diaryl ether moiety, and a hydroxamic acid group, which is crucial for its inhibitory activity through chelation of the zinc ion within the MMP active site.[1]

Table 1: Chemical Identifiers and Properties of Prinomastat and its Hydrochloride Salt



| Property         | Value                                                                                                                                                                                                 | Reference(s) |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name       | (3S)-N-hydroxy-2,2-dimethyl-4-<br>(4-pyridin-4-<br>yloxyphenyl)sulfonylthiomorph<br>oline-3-carboxamide                                                                                               | [1][3]       |
| Synonyms         | AG-3340, AG3340, KB-R-9896                                                                                                                                                                            | [1][4]       |
| Chemical Formula | C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>5</sub> S <sub>2</sub> (Prinomastat)<br>C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>5</sub> S <sub>2</sub> · HCl<br>(Prinomastat HCl) | [1]          |
| Molecular Weight | 423.51 g/mol (Prinomastat)<br>459.97 g/mol (Prinomastat<br>HCl)                                                                                                                                       | [1][5]       |
| CAS Number       | 192329-42-3 (Prinomastat)                                                                                                                                                                             | [1][3][4]    |
| SMILES String    | CC1(INVALID-LINKS(=O)<br>(=O)C2=CC=C(C=C2)OC3=C<br>C=NC=C3)C(=O)NO)C                                                                                                                                  | [1][3]       |
| Physical Form    | White to beige powder                                                                                                                                                                                 |              |
| Solubility       | Prinomastat HCl: 15 mg/mL in H <sub>2</sub> O Prinomastat: 1 mg/mL in DMSO (sonication recommended)                                                                                                   | [5]          |

## **Mechanism of Action: MMP Inhibition**

Prinomastat functions as a broad-spectrum, potent, and orally active inhibitor of matrix metalloproteinases.[4][6] Its primary mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, a critical process in tissue remodeling.[1]

By targeting specific MMPs—namely MMP-2, -3, -9, -13, and -14—Prinomastat effectively interferes with key pathological processes such as tumor invasion, metastasis, and



angiogenesis, which are highly dependent on ECM degradation.[1][2][3][7] Its lipophilic nature also allows it to cross the blood-brain barrier, making it a candidate for brain cancer research. [1][2][4]



Click to download full resolution via product page

Prinomastat's inhibitory effect on MMPs and downstream pathways.

# **Quantitative Biological Activity**

Prinomastat exhibits high potency against several key MMPs involved in cancer progression. The following tables summarize its inhibitory constants ( $K_i$ ) and half-maximal inhibitory concentrations ( $IC_{50}$ ) from various studies.

Table 2: Inhibitory Activity (Ki and IC50) of Prinomastat Against Key MMPs



| MMP Target | Kı (nM) | IC50 (nM) | Reference(s) |
|------------|---------|-----------|--------------|
| MMP-1      | -       | 79        | [4][6][8]    |
| MMP-2      | 0.05    | 0.05      | [4][8]       |
| MMP-3      | 0.3     | 6.3       | [4][6][8]    |
| MMP-9      | 0.26    | 5.0       | [4][6][8]    |
| MMP-13     | 0.03    | -         | [4][8]       |

Note:  $IC_{50}$  values can vary based on assay conditions. One source reported an  $IC_{50}$  of 30 pM for MMP-3 and 50 pM for MMP-2.

Table 3: Pharmacokinetic Parameters of Prinomastat

| Parameter                    | Value       | Species/Model                                 | Reference(s) |
|------------------------------|-------------|-----------------------------------------------|--------------|
| Biological Half-Life (t½)    | 1 - 5 hours | Humans                                        | [3]          |
| Biological Half-Life<br>(t½) | 1.6 hours   | Human fibrosarcoma<br>mouse model<br>(HT1080) | [5][6]       |

# **Experimental Protocols**

The following is a representative protocol for an in vitro wound healing (scratch) assay to evaluate the effect of Prinomastat on cancer cell migration, a process highly dependent on MMP activity.

# Protocol: In Vitro Wound Healing Assay Using Prinomastat

Objective: To determine the effect of Prinomastat on the migratory capacity of C57MG/Wnt1 mammary tumor cells.[4][6]

Materials:



- C57MG/Wnt1 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Prinomastat hydrochloride** (stock solution prepared in sterile H<sub>2</sub>O or DMSO)
- 6-well or 12-well tissue culture plates
- Sterile 200 μL pipette tips
- Phosphate-buffered saline (PBS)
- Inverted microscope with a camera

#### Methodology:

- Cell Seeding: Seed C57MG/Wnt1 cells in a multi-well plate and culture until they form a confluent monolayer.
- Scratch Creation: Once confluent, gently create a linear scratch or "wound" in the center of the cell monolayer using a sterile 200 μL pipette tip.
- Washing: Carefully wash the wells with PBS to remove detached cells and debris.
- Treatment Application: Replace the medium with a fresh complete medium containing various concentrations of Prinomastat (e.g., 0 μM as control, 0.1 μM, 1 μM, 10 μM).
- Baseline Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark the specific locations to ensure the same fields are imaged over time.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
- Time-Course Imaging: Capture images of the same marked locations at subsequent time points (e.g., 12, 24, and 48 hours).
- Data Analysis:







- Measure the width of the scratch area at each time point for all treatment groups.
- Calculate the percentage of wound closure relative to the initial (T=0) scratch area.
- Compare the migration rate of Prinomastat-treated cells to the control group to determine the inhibitory effect on cell migration.



### Workflow for In Vitro Wound Healing Assay



Click to download full resolution via product page

A typical workflow for assessing cell migration with Prinomastat.

## Conclusion



**Prinomastat hydrochloride** is a well-characterized, potent inhibitor of several matrix metalloproteinases. Its defined chemical structure, specific mechanism of action, and quantifiable biological activity make it a valuable tool for researchers in oncology, angiogenesis, and tissue remodeling. The provided data and protocols offer a solid foundation for designing and conducting further investigations into its therapeutic potential and biological functions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prinomastat | C18H21N3O5S2 | CID 466151 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prinomastat | MMP | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure of Prinomastat hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248558#chemical-structure-of-prinomastat-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com